delta-Tocopherol acetate
CAS No.: 13027-26-4
Cat. No.: VC0135866
Molecular Formula: C₂₉H₄₈O₃
Molecular Weight: 444.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13027-26-4 |
---|---|
Molecular Formula | C₂₉H₄₈O₃ |
Molecular Weight | 444.69 |
IUPAC Name | [(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
Standard InChI | InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1 |
SMILES | CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C |
Introduction
Physical and Chemical Properties
Physical Characteristics
Based on structural similarities to alpha-tocopherol acetate, delta-tocopherol acetate likely exhibits the following physical properties:
Table 1: Physical Properties of Delta-Tocopherol Acetate
Chemical Reactivity
Delta-Tocopherol acetate demonstrates distinctive chemical behaviors that influence its applications:
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Enhanced stability compared to non-acetylated delta-tocopherol, particularly against oxidation
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Hydrolysis of the acetate group in vivo to release the active delta-tocopherol compound
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Antioxidant activity after deacetylation, with the ability to scavenge peroxyl radicals
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Potential for further chemical modifications at unsubstituted aromatic positions
Biosynthesis and Synthetic Pathways
Synthetic Approach | Starting Materials | Key Reaction Steps | Advantages/Limitations |
---|---|---|---|
Direct acetylation | Natural delta-tocopherol | Reaction with acetic anhydride or acetyl chloride | Simple process but requires natural delta-tocopherol source |
Total synthesis | Phytyl hydroquinone derivatives | Cyclization to form chromanol ring followed by acetylation | Allows stereocontrol but complex multistep synthesis |
Biomimetic synthesis | Phytyl hydroquinone with enzymatic or acid catalysts | Enzyme-mediated or acid-catalyzed cyclization followed by acetylation | Mimics natural process with potential stereoselectivity |
Conversion from other tocopherols | Higher methylated tocopherols | Selective demethylation followed by acetylation | Challenging selectivity for specific demethylation |
A notable synthetic approach might involve the tocopherol cyclase-catalyzed ring formation, which has been isolated from blue-green algae Anabaena variabilis KUETZING . This enzyme catalyzes the cyclization of phytylhydroquinone derivatives to form the chromanol ring through si-protonation of the double bond followed by re-attack of the phenolic oxygen atom .
Biological Activities and Applications
Antioxidant Properties
Delta-Tocopherol acetate, after deacetylation in vivo to delta-tocopherol, functions as an antioxidant. While specific data for delta-tocopherol acetate is limited in the search results, tocopherols generally serve as lipid-soluble chain-breaking antioxidants that scavenge peroxyl radicals . This activity helps:
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Maintain the integrity of long-chain polyunsaturated fatty acids
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Protect cellular membranes from oxidative damage
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Preserve bioactive lipids that function as important signaling molecules
The single methyl substitution pattern of delta-tocopherol may influence its antioxidant efficiency compared to the more methylated forms like alpha-tocopherol.
Comparative Potency Among Tocopherols
Table 3: Comparative Properties of Different Tocopherol Forms
Property | Alpha-Tocopherol | Beta-Tocopherol | Gamma-Tocopherol | Delta-Tocopherol |
---|---|---|---|---|
Methyl groups | Positions 5, 7, 8 | Positions 5, 8 | Positions 7, 8 | Position 8 only |
Relative antioxidant activity in vitro | High | Moderate-High | Moderate-High | Moderate |
Bioavailability | Highest (preferential) | Moderate | Moderate | Lower |
Retention by α-TTP | High preference | Lower preference | Lower preference | Lowest preference |
Biological activity | Highest | Moderate | Moderate | Lower |
Alpha-tocopherol is preferentially utilized and re-exported by the hepatic alpha-tocopherol transfer protein (α-TTP), which shows selectivity based on the methylation pattern and stereochemistry of the tocopherol molecule . Delta-tocopherol, with its single methyl group, has lower affinity for α-TTP compared to the fully methylated alpha-tocopherol.
Industrial and Clinical Applications
Delta-Tocopherol acetate finds applications in various industries:
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Pharmaceutical applications: As a stable form of vitamin E for nutritional supplements
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Cosmetic formulations: For its antioxidant properties and potential skin benefits
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Food industry: As a natural antioxidant preservative in oils and fats
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Animal nutrition: As a feed additive to improve livestock health
The acetate form offers enhanced stability during storage and processing compared to the free delta-tocopherol.
Absorption, Metabolism, and Bioavailability
Absorption Mechanism
The absorption of tocopherol acetates, including delta-tocopherol acetate, follows a pathway similar to dietary fats. The process typically involves:
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Incorporation into mixed micelles in the small intestine
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Hydrolysis of the acetate group by pancreatic or intestinal esterases
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Absorption of the free tocopherol by enterocytes
Research suggests that tocopherols are absorbed to a similar extent in the intestines and transported to the liver mainly in chylomicrons .
Metabolic Fate
Once absorbed, delta-tocopherol undergoes the following metabolic pathways:
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Transport to the liver via chylomicrons
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Lower binding affinity to α-TTP compared to alpha-tocopherol
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Higher rates of metabolism and excretion due to reduced retention
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Metabolism primarily to tocopheryl quinone and other metabolites
Current Research and Future Directions
Recent Research Developments
Current research on delta-tocopherol acetate focuses on:
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Comparative studies of different tocopherol forms and their biological activities
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Development of improved synthetic pathways with better stereochemical control
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Novel formulation approaches to enhance stability and bioavailability
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Potential specific biological activities unique to delta-tocopherol
Emerging Applications
Emerging applications of delta-tocopherol acetate include:
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Targeted delivery systems for enhanced bioavailability
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Combination with other antioxidants for synergistic effects
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Specific cosmetic applications leveraging its unique properties
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Potential roles in cancer prevention or treatment based on preliminary research
Research Gaps and Future Directions
Several research areas require further investigation:
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Direct comparative studies between delta-tocopherol acetate and other tocopherol forms
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Development of stereoselective synthesis methods specific to delta-tocopherol acetate
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Long-term clinical studies on specific health benefits
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Investigation of potential unique cellular signaling roles
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